molecular formula C6H8CaO4S B13770757 Calcium 3,3'-thiobispropionate CAS No. 67151-67-1

Calcium 3,3'-thiobispropionate

Katalognummer: B13770757
CAS-Nummer: 67151-67-1
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: IIPIUKIMHUHAEW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 3,3’-thiobispropionate is a chemical compound with the molecular formula C6H8CaO4S and a molecular weight of 216.27 g/mol . It is also known as 3-(2-carboxylatoethylsulfanyl)propanoate. This compound is primarily used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropanoic acid with calcium hydroxide or calcium carbonate under controlled conditions . The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding the calcium compound slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction and precipitation of the product.

Industrial Production Methods

In industrial settings, the production of calcium 3,3’-thiobispropionate often involves large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is usually purified through recrystallization or filtration techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 3,3’-thiobispropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carboxylate groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

Calcium 3,3’-thiobispropionate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of calcium 3,3’-thiobispropionate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and channels, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity . The sulfur-containing moiety in the compound also allows it to participate in redox reactions, further modulating its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Calcium 3,3’-dithiobispropionate
  • Calcium 3,3’-oxybispropionate
  • Calcium 3,3’-aminobispropionate

Uniqueness

Calcium 3,3’-thiobispropionate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

67151-67-1

Molekularformel

C6H8CaO4S

Molekulargewicht

216.27 g/mol

IUPAC-Name

calcium;3-(2-carboxylatoethylsulfanyl)propanoate

InChI

InChI=1S/C6H10O4S.Ca/c7-5(8)1-3-11-4-2-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI-Schlüssel

IIPIUKIMHUHAEW-UHFFFAOYSA-L

Kanonische SMILES

C(CSCCC(=O)[O-])C(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.